![molecular formula C13H22Cl2N4O2 B2992466 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride CAS No. 2060036-42-0](/img/structure/B2992466.png)
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine” has a CAS number of 1803581-15-8 . It has a molecular weight of 264.32 and a molecular formula of C13H20N4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H . This indicates that the compound has a piperidine and a morpholine ring, which are connected by a carbonyl group. The piperidine ring is also substituted with a pyrazole ring .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 264.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity
Pyrazoline derivatives, including those with piperidine and morpholine, have been synthesized and evaluated for their anticholinesterase effects. These compounds have potential applications in treating diseases like neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Piperidine derivatives, in particular, showed more effectiveness in cholinesterase inhibition. Such studies support the exploration of these compounds as new anticholinesterase agents with potential therapeutic applications (Altıntop, 2020).
Anti-Tumor Agents
Benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine have shown significant anti-tumor activity, especially against human breast, CNS, and colon cancer cell lines. The study highlights the synthesis and biological evaluation of these compounds, underscoring their potential as effective anti-tumor agents (Jurd, 1996).
Synthesis and Evaluation of Fluorescent Compounds
Ketone derivatives of propargylamines, interacting with arylhydrazines and involving piperidin-1-yl and morpholin-4-yl groups, have been developed as synthetic equivalents for conjugated enynones. These compounds exhibit marked fluorescent abilities, presenting potential for applications in materials science and fluorescence-based technologies (Odin et al., 2022).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offer insights into the structural requirements for binding and activity at this receptor. Such studies are crucial for the development of new pharmacological agents targeting cannabinoid receptors (Shim et al., 2002).
Liquid Crystal Studies
Ionic liquid crystals based on piperidinium, piperazinium, and morpholinium cations have shown diverse mesomorphic behaviors, including high-ordered smectic and hexagonal columnar phases. These findings open avenues for using such compounds in advanced materials and display technologies (Lava et al., 2009).
Eigenschaften
IUPAC Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;;/h9-10,14H,1-8H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECUIGGQXBZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
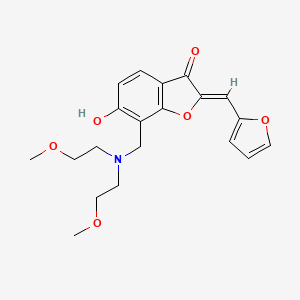
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

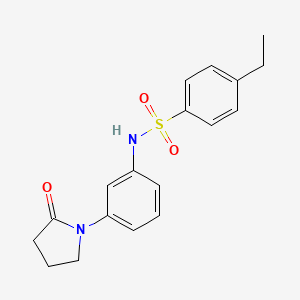

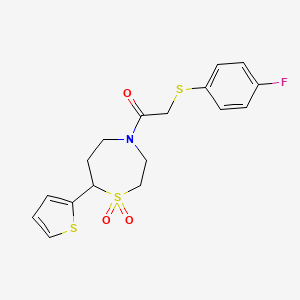
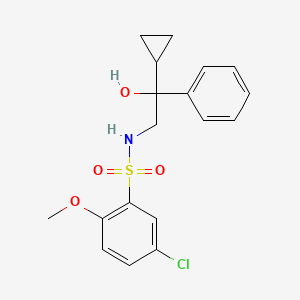
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
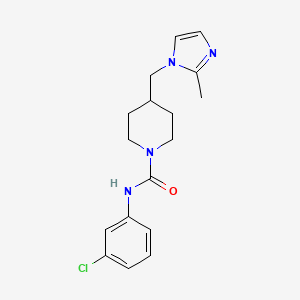
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)
